3,26-Dihydroxycholest-8(14)-en-15-one
Beschreibung
3,26-Dihydroxycholest-8(14)-en-15-one (hereafter referred to as Compound II) is a metabolite of the synthetic oxysterol 3β-hydroxy-5α-cholest-8(14)-en-15-one (referred to as Compound I), a potent inhibitor of cholesterol biosynthesis . Compound II is characterized by hydroxyl groups at C3 and C26 and a ketone moiety at C15, with a conjugated double bond at the Δ8(14) position. Its structure enables interaction with enzymes in the sterol regulatory pathway, particularly 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis .
Compound II is synthesized from diosgenin via a multi-step process involving allylic bromination, oxidation, and hydrolysis . X-ray crystallography confirms its stereochemistry, with the 25R configuration critical for biological activity . In vitro studies demonstrate its efficacy in suppressing HMG-CoA reductase activity in mammalian cells and inhibiting cholesterol esterification in jejunal microsomes .
Eigenschaften
CAS-Nummer |
114182-43-3 |
|---|---|
Molekularformel |
C27H44O3 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-23,28-29H,5-16H2,1-4H3/t17?,18-,19+,20+,22+,23-,26+,27-/m1/s1 |
InChI-Schlüssel |
DSHHTQBAVZFVEB-FIQLLAGNSA-N |
SMILES |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
Isomerische SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
Kanonische SMILES |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
Synonyme |
(25R)-3beta,26-dihydroxy-5alpha-cholest-8(14)-en-15-one 3,26-dihydroxycholest-8(14)-en-15-one 5-alpha-cholest-8(14)-ene-3-beta,26-diol-15-one CEDO cholest-8(14)-ene-3,26-diol-15-one cholest-8(14)-ene-3,26-diol-15-one, (3alpha,5alpha)-isomer cholest-8(14)-ene-3,26-diol-15-one, (3beta,5alpha,25S)-isome |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues of Compound II
Key analogues include:
3β-hydroxy-5α-cholest-8(14)-en-15-one (Compound I)
3β-hydroxy-24S-methyl-5α-cholesta-8(14),22-dien-15-one (Compound III)
3β-hydroxy-5α-cholestan-6-one (6-ketocholestanol)
7α-methyl-25,26,26,26,27,27,27-heptafluoro analog (Compound X)
Cholest-4-en-3-one (4-cholestenone)
Structural Comparisons
Metabolic Stability
- Compound I undergoes rapid mitochondrial side-chain hydroxylation (e.g., 25- and 27-hydroxylation) in rats, reducing its plasma half-life .
- Compound III resists hepatic microsomal 7α-hydroxylation (<1 pmol/mg protein/min vs. 24 pmol for 27-hydroxycholesterol), enhancing stability .
In Vivo Efficacy
Key Research Findings
CYP27A1 Metabolism
- Compound I is hydroxylated at C25 and C27 by CYP27A1 (Kcat = 4.4 min⁻¹, Km = 4.7 μM), while Compound III is metabolized at a slower rate (Kcat = 1.1 min⁻¹, Km = 17.6 μM) .
- Fluorination (Compound X) blocks side-chain oxidation, increasing bioavailability .
Regulatory Effects Compound II and 6-ketocholestanol show divergent effects: the former inhibits cholesterol synthesis, while the latter targets fatty acid synthesis . 4-cholestenone reduces hepatic cholesterol accumulation in diabetic mice, highlighting structural isomer-specific outcomes .
Controversial Circulatory Levels Despite synthetic accessibility, 15-oxygenated sterols like Compound II are undetectable (<10 ng/mL) in human plasma, questioning their endogenous role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
